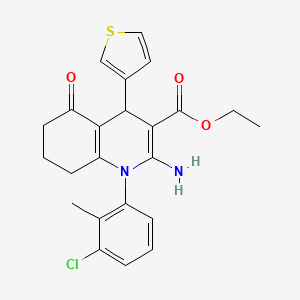![molecular formula C22H17Br2N3O4S B11540944 N-[(1Z)-3-[(2E)-2-(3,5-dibromo-2,4-dihydroxy-6-methylbenzylidene)hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B11540944.png)
N-[(1Z)-3-[(2E)-2-(3,5-dibromo-2,4-dihydroxy-6-methylbenzylidene)hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1Z)-3-[(2E)-2-(3,5-dibromo-2,4-dihydroxy-6-methylbenzylidene)hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide is a complex organic compound with a fascinating structure. Let’s break it down:
- The core structure consists of a benzene ring (benzamide) with various functional groups attached.
- The compound contains bromine atoms, hydroxyl groups, and a thiophene ring, making it highly interesting for chemical investigations.
Métodos De Preparación
Synthetic Routes
-
Hydrazine Derivatization
- Start with a hydrazine derivative (e.g., 2-hydrazinobenzaldehyde).
- React it with 3,5-dibromo-2,4-dihydroxy-6-methylbenzaldehyde to form the hydrazone intermediate.
- Cyclize the intermediate by adding a thiophene-2-carboxylic acid derivative to obtain the final compound.
-
Multistep Synthesis
- Begin with a suitable starting material (e.g., 3,5-dibromo-2,4-dihydroxy-6-methylbenzoic acid).
- Perform a series of reactions, including hydrazone formation, cyclization, and amide bond formation.
Industrial Production
Unfortunately, information on industrial-scale production methods is scarce. Researchers likely explore custom syntheses for specific applications.
Análisis De Reacciones Químicas
Reactivity
Oxidation: The compound’s phenolic hydroxyl groups are susceptible to oxidation.
Substitution: Bromine atoms can undergo substitution reactions.
Hydrazone Formation: The hydrazone linkage is crucial for its structure.
Common Reagents and Conditions
Hydrazine hydrate: Used for hydrazone formation.
Bromine sources: Employed for bromination.
Thiophene derivatives: Used in cyclization steps.
Major Products
The major product is the compound itself, with its unique structure.
Aplicaciones Científicas De Investigación
Chemistry
Organic Synthesis: Researchers explore its reactivity and use it as a building block.
Coordination Chemistry: Investigate its coordination behavior with metal ions.
Biology and Medicine
Antimicrobial Properties: Evaluate its potential as an antimicrobial agent.
Enzyme Inhibition: Study its effects on enzymes.
Industry
Dye Synthesis: Its chromophoric properties make it interesting for dye development.
Pharmaceuticals: Investigate its pharmacological applications.
Mecanismo De Acción
The compound’s mechanism of action likely involves interactions with specific molecular targets, affecting cellular processes. Further research is needed to elucidate this fully.
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C22H17Br2N3O4S |
|---|---|
Peso molecular |
579.3 g/mol |
Nombre IUPAC |
N-[(Z)-3-[(2E)-2-[(3,5-dibromo-2,4-dihydroxy-6-methylphenyl)methylidene]hydrazinyl]-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C22H17Br2N3O4S/c1-12-15(19(28)18(24)20(29)17(12)23)11-25-27-22(31)16(10-14-8-5-9-32-14)26-21(30)13-6-3-2-4-7-13/h2-11,28-29H,1H3,(H,26,30)(H,27,31)/b16-10-,25-11+ |
Clave InChI |
YCOPFBXTBBNTBL-MHCNFFFBSA-N |
SMILES isomérico |
CC1=C(C(=C(C(=C1Br)O)Br)O)/C=N/NC(=O)/C(=C/C2=CC=CS2)/NC(=O)C3=CC=CC=C3 |
SMILES canónico |
CC1=C(C(=C(C(=C1Br)O)Br)O)C=NNC(=O)C(=CC2=CC=CS2)NC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-bromo-6-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-nitrophenol](/img/structure/B11540863.png)
![2-[(4-Methoxy-3-nitrobenzyl)sulfanyl]-1,3-benzothiazole](/img/structure/B11540877.png)
![3H-spiro[1,3-benzothiazole-2,1'-cycloheptane]](/img/structure/B11540883.png)
![1-{[1-(Benzenesulfonyl)-2,2-bis[(4-chlorophenyl)sulfanyl]ethenyl]sulfanyl}-4-chlorobenzene](/img/structure/B11540889.png)
![N-(4-acetylphenyl)-2-[(6-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11540890.png)
![2,2'-[(benzylimino)dimethanediyl]bis(5-chloro-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione)](/img/structure/B11540902.png)
![Phenyl 2,6-bis(2-bromo-4-methylphenyl)-8,10-dimethyl-1,3,5,7-tetraoxododecahydro-4,8-ethenopyrrolo[3,4-f]isoindole-9-carboxylate](/img/structure/B11540906.png)
![N'-[(E)-(2,4-dipropoxyphenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide](/img/structure/B11540908.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B11540909.png)

![8-methyl-1,2-bis(propylsulfonyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]indolizine-3-carbohydrazide](/img/structure/B11540921.png)
![4-[(E)-{[2-(Naphthalen-1-YL)acetamido]imino}methyl]phenyl 4-nitrobenzoate](/img/structure/B11540927.png)
![2,4-dibromo-6-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11540935.png)
![2-[(2,4-Dibromophenyl)amino]-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11540945.png)
